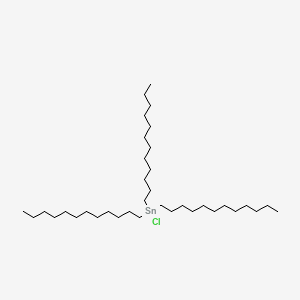

Chlorotridodecylstannane

Description

Chlorotridodecylstannane (C₃₆H₇₅ClSn) is an organotin compound characterized by a central tin atom bonded to three dodecyl (C₁₂H₂₅) groups and one chlorine atom. Its molecular weight is 648.13 g/mol, and it is identified by CAS No. 5827-58-7 and EC No. 227-403-6 . Organotin compounds like this are widely used in industrial applications, including polymer stabilizers, catalysts, and biocides.

Properties

CAS No. |

5827-57-6 |

|---|---|

Molecular Formula |

C36H75ClSn |

Molecular Weight |

662.1 g/mol |

IUPAC Name |

chloro(tridodecyl)stannane |

InChI |

InChI=1S/3C12H25.ClH.Sn/c3*1-3-5-7-9-11-12-10-8-6-4-2;;/h3*1,3-12H2,2H3;1H;/q;;;;+1/p-1 |

InChI Key |

QMUWWEYTBMDCKJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

The following table summarizes key structural and functional differences between Chlorotridodecylstannane and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications/Properties |

|---|---|---|---|---|

| This compound | C₃₆H₇₅ClSn | 648.13 | 1 Cl, 3 C₁₂H₂₅ | Stabilizers, potential biocidal activity |

| Tetradodecylstannane | C₄₈H₁₀₀Sn | 836.36 | 4 C₁₂H₂₅ | Heat stabilizers in plastics, lubricants |

| Dichloride(didodecyl)stannane | C₂₄H₅₀Cl₂Sn | 504.80 | 2 Cl, 2 C₁₂H₂₅ | Catalytic intermediates, surface treatments |

Structural Analysis

- The three dodecyl groups contribute to high lipophilicity, favoring applications in hydrophobic matrices like PVC stabilizers .

- Tetradodecylstannane: With four dodecyl groups, this compound is highly non-polar and thermally stable. Such properties make it suitable for high-temperature polymer processing, where oxidative degradation is a concern.

- Dichloride(didodecyl)stannane: The two chlorine atoms increase reactivity, making it a precursor in synthesizing other organotin compounds. Its reduced alkylation may limit solubility in non-polar systems compared to this compound.

Functional Differences

- Reactivity : this compound’s mixed substituents (Cl vs. C₁₂H₂₅) balance reactivity and stability. In contrast, Dichloride(didodecyl)stannane’s higher chlorine content likely accelerates hydrolysis or substitution reactions .

- Applications: this compound’s lipophilicity and moderate polarity may suit it for coatings or stabilizers requiring controlled release of active tin species. Tetradodecylstannane’s thermal stability is ideal for long-term polymer stabilization. Dichloride(didodecyl)stannane’s reactivity positions it as a synthetic intermediate for organotin biocides or catalysts.

Analytical Considerations

Identification and quantification of this compound and its analogs require advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are commonly used to distinguish between alkyl/chlorine substituents . For example, NMR can resolve the distinct chemical environments of chlorine-bound vs. alkyl-bound tin atoms. Regulatory screening for such compounds in articles (e.g., plastics) often employs extraction followed by inductively coupled plasma mass spectrometry (ICP-MS) to detect tin content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.